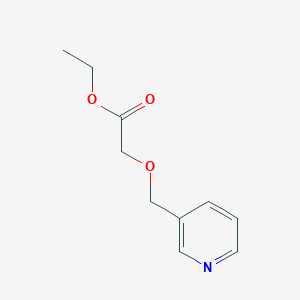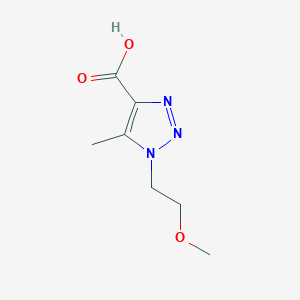
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group and a carboxylic acid group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyethylamine with methyl isocyanate followed by cyclization can yield the desired triazole compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes.
Comparaison Avec Des Composés Similaires
When compared to other triazole derivatives, 1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its unique functional groups. Similar compounds include:
- 1-(2-Hydroxyethyl)-5-methyltriazole-4-carboxylic acid
- 1-(2-Ethoxyethyl)-5-methyltriazole-4-carboxylic acid
- 1-(2-Aminoethyl)-5-methyltriazole-4-carboxylic acid
Propriétés
Formule moléculaire |
C7H11N3O3 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O3/c1-5-6(7(11)12)8-9-10(5)3-4-13-2/h3-4H2,1-2H3,(H,11,12) |
Clé InChI |
HHQHFFDJRQXEFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1CCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


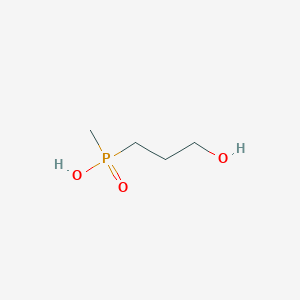
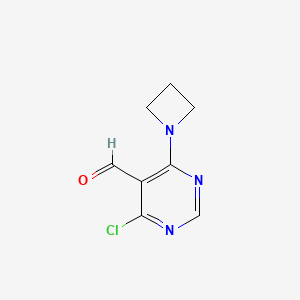
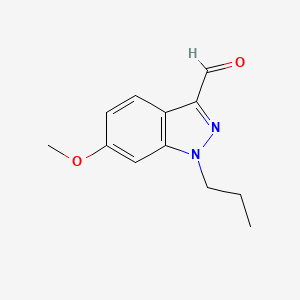
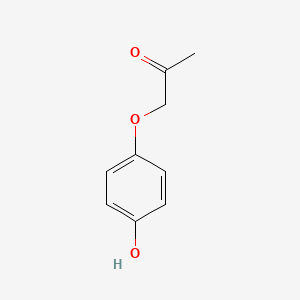
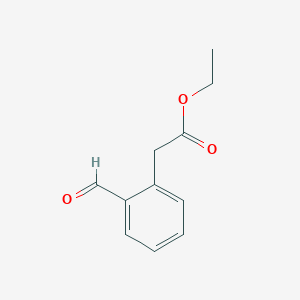
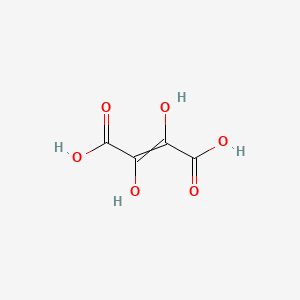
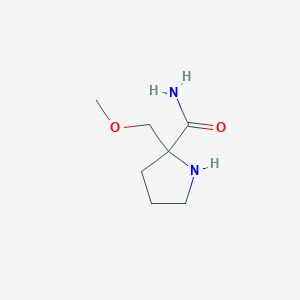
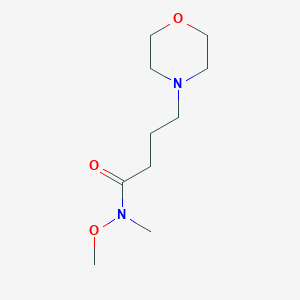
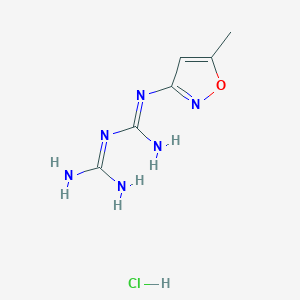
![benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate](/img/structure/B8583981.png)
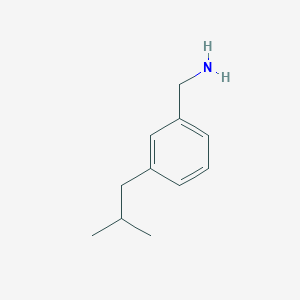
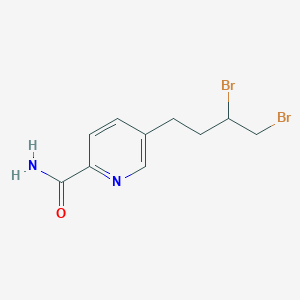
![3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B8584008.png)
